molecular formula C7H12ClNO B12856257 1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride

1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride

Cat. No.: B12856257
M. Wt: 161.63 g/mol
InChI Key: DXZHPTCCGQDLSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride typically involves the reaction of bicyclo[2.2.1]heptan-2-one with ammonia or an amine under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological membranes and proteins.

    Medicine: Investigated for its antiviral properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride involves its interaction with biological membranes and proteins. The compound can adsorb and integrate into lipid bilayers, altering their properties such as charge, elasticity, and permeability. This interaction can prevent the binding of viral proteins to the membrane, thereby exhibiting antiviral activity .

Comparison with Similar Compounds

  • {2-aminobicyclo[2.2.1]heptan-2-yl}methanol hydrochloride
  • 2-aminobicyclo[2.1.1]hexane-2,5-dicarboxylic acid

Comparison: 1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown promising antiviral activity and stability, making it a valuable compound for further research .

Properties

Molecular Formula

C7H12ClNO

Molecular Weight

161.63 g/mol

IUPAC Name

1-aminobicyclo[2.2.1]heptan-2-one;hydrochloride

InChI

InChI=1S/C7H11NO.ClH/c8-7-2-1-5(4-7)3-6(7)9;/h5H,1-4,8H2;1H

InChI Key

DXZHPTCCGQDLSI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1CC2=O)N.Cl

Origin of Product

United States

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